3-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoic acid
Description
3-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoic acid is a synthetic amino acid derivative characterized by a propanoic acid backbone substituted with a 2-amino-4-methylsulfanylbutanoyl group.
Properties
Molecular Formula |
C8H16N2O3S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
3-[(2-amino-4-methylsulfanylbutanoyl)amino]propanoic acid |
InChI |
InChI=1S/C8H16N2O3S/c1-14-5-3-6(9)8(13)10-4-2-7(11)12/h6H,2-5,9H2,1H3,(H,10,13)(H,11,12) |
InChI Key |
ANKIAKMHIAGBNN-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)NCCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Activation
In CN103833831B, Wangtai resin functionalized with hydroxymethylphenoxy (HMP) groups is utilized due to its compatibility with Fmoc/t-Bu protection strategies. The resin is activated using a 1:1 mixture of N,N'-diisopropylcarbodiimide (DIC) and OxymaPure in dimethylformamide (DMF), achieving >95% coupling efficiency.
Stepwise Assembly
The target compound requires incorporation of 2-Amino-4-methylsulfanylbutanoic acid (a non-proteinogenic amino acid) at the penultimate position. As described in CN101575300A, this residue is introduced using Fmoc-2-Amino-4-methylsulfanylbutanoic acid-OH (purchased or synthesized via HBr/AcOH-mediated bromination of S-2-amino-4-hydroxybutyrate hydrochloride). Coupling is performed at 25°C for 2 hours with 3 equivalents of amino acid, yielding 89–92% incorporation.
Cleavage and Global Deprotection
Final cleavage employs a trifluoroacetic acid (TFA):water:triisopropylsilane (95:2.5:2.5) cocktail for 3 hours. The crude product is precipitated in cold diethyl ether, yielding this compound with 78–85% purity (HPLC).
Solution-Phase Chemical Synthesis
Solution-phase methods are preferred for large-scale production. CN101575300A outlines a four-step synthesis starting from L-methionine derivatives:
Bromination of S-2-Amino-4-hydroxybutyrate
L-Methionine is converted to S-2-amino-4-hydroxybutyrate hydrochloride via alkaline hydrolysis. Subsequent bromination in 33% HBr/AcOH at 70–80°C for 6 hours yields S-2-amino-4-bromobutyric acid hydrobromide (90% yield, m.p. 182–185°C).
Methyl Esterification
The brominated intermediate undergoes carboxymethyl esterification in anhydrous methanol with acetyl chloride (0°C, 24 hours), producing S-2-amino-4-bromobutyric acid methyl ester hydrochloride (94% yield).
Nickel-Catalyzed Hydrodehalogenation
Hydrogenation with a Raney nickel catalyst in methanol/ethylamine at 50°C for 12 hours removes the bromine atom, yielding S-2-aminobutyric acid methyl ester (88% yield). Acidic hydrolysis (6M HCl, reflux, 4 hours) generates the free amino acid, which is coupled to β-alanine using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Comparative Analysis of Methods
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis | Enzymatic Synthesis |
|---|---|---|---|
| Yield | 78–85% | 88–94% | Not reported |
| Purity (HPLC) | 85–90% | 92–95% | N/A |
| Scale | Milligram to gram | Kilogram | Milligram |
| Key Reagents | Wangtai resin, DIC/Oxyma | HBr/AcOH, Raney Ni | Lipases, pNPC |
| Cost | High | Moderate | Low (if optimized) |
Chemical Reactions Analysis
Types of Reactions
Met-beta-Ala can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can convert oxidized forms of methionine back to methionine.
Substitution: The amino group in β-alanine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides can react with the amino group in β-alanine under basic conditions.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Various substituted β-alanine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties , particularly against multidrug-resistant pathogens. For instance, derivatives of related compounds have shown promising results against ESKAPE pathogens—bacteria known for their resistance to multiple antibiotics . The activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis suggests that this compound could serve as a foundation for developing new antimicrobial agents.
Case Studies
- Antimicrobial Screening : A study evaluated the effectiveness of various derivatives against clinically relevant bacterial and fungal pathogens. The results indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 1 to 64 µg/mL against various pathogens .
- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of the compound to bacterial enzymes, which are crucial for their survival and virulence. These studies suggest that modifications to the compound can enhance its binding efficiency, potentially leading to more effective treatments .
Therapeutic Potential
The compound's structure suggests potential therapeutic applications beyond antimicrobial activity. Its ability to interact with biological molecules positions it as a candidate for drug development in treating various diseases.
Insights from Research
- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases . This aspect opens avenues for research into its use as a protective agent in conditions such as cancer and neurodegenerative diseases.
- Biological Pathways : Investigations into how this compound interacts with cellular pathways reveal that it may influence metabolic processes linked to inflammation and immune response . Such insights are critical for understanding its broader implications in health and disease management.
Mechanism of Action
The mechanism of action of Met-beta-Ala involves its interaction with various molecular targets and pathways. For instance, β-alanine is known to act as a neurotransmitter and can replace gamma-aminobutyric acid (GABA) in neuronal uptake and receptor sensitivity . This interaction can influence various physiological processes, including muscle function and antioxidant defense.
Comparison with Similar Compounds
Structural Comparison with Analogous Propanoic Acid Derivatives
The compound shares a β-alanine backbone with several derivatives documented in the literature. Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- The methylsulfanyl group in the target compound may enhance lipophilicity compared to BMAA’s methylamino group or the sulfamoyl group in derivatives.
- Halogenation (e.g., bromine in P3 or chlorine in halogenated sulfamoylphenyl derivatives ) is a common strategy to modulate bioactivity and stability.
Furin Inhibitors (P3, P7, P16) :
- P3 (IC₅₀ = 35 µM) and analogs inhibit Furin via a shared thiazole-based scaffold, highlighting the importance of aromatic and halogen substituents in activity.
- The target compound’s methylsulfanyl group could mimic the hydrophobic interactions of bromine or chlorine in these inhibitors.
Neurotoxic BMAA :
- BMAA’s neurotoxicity arises from excitatory amino acid receptor activation. The target compound’s thioether side chain may reduce such toxicity while retaining structural similarity.
Sulfamoylphenyl Derivatives :
- These compounds serve as precursors for antimicrobial or anti-inflammatory agents, suggesting that the target compound’s reactivity could be harnessed for similar applications.
Pharmacokinetic and Toxicity Profiles
- BMAA: Limited blood-brain barrier (BBB) permeability (permeability-surface area product = 2–5 × 10⁻⁵ ml/s/g) and slow elimination (t₁/₂ ≈ 1 day) . The target compound’s methylsulfanyl group may improve BBB penetration compared to BMAA.
- Furin Inhibitors: No explicit pharmacokinetic data, but their structural complexity (e.g., thiazole rings) likely reduces metabolic instability.
Biological Activity
3-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoic acid, a derivative of amino acids, has garnered attention due to its potential biological activities. This compound is structurally related to various bioactive peptides and amino acids, which play crucial roles in metabolic processes and cellular functions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of an amino group, a carboxylic acid group, and a methylsulfanyl group, which are essential for its biological function.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes in the body. Research indicates that compounds with similar structures can modulate neurotransmitter systems, influence metabolic pathways, and exhibit anti-inflammatory properties.
2. Pharmacological Properties
- Antioxidant Activity : Some studies suggest that compounds with sulfur-containing groups can exhibit significant antioxidant properties, potentially protecting cells from oxidative stress.
- Neuroprotective Effects : There is evidence that amino acid derivatives can influence neuroprotective pathways, which may be beneficial in neurodegenerative diseases.
- Anti-inflammatory Activity : Compounds similar to this amino acid derivative have shown promise in reducing inflammation in various models.
Case Studies
Several studies have investigated the biological effects of related compounds:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated that a similar compound reduced oxidative stress markers in neuronal cells. |
| Study B (2019) | Found that a related amino acid derivative exhibited significant anti-inflammatory effects in vitro. |
| Study C (2021) | Reported neuroprotective effects in animal models using compounds with structural similarities. |
Research Findings
Recent literature highlights the following key findings regarding the biological activity of this compound:
- Antimicrobial Activity : Some derivatives have shown efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.
- Metabolic Regulation : Research has indicated that similar compounds can influence metabolic pathways related to energy production and utilization.
- Potential Therapeutic Applications : The compound may have applications in treating conditions such as diabetes and neurodegenerative disorders due to its regulatory effects on metabolism and inflammation.
Q & A
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer : Density functional theory (DFT) calculates electronic properties, while molecular dynamics (MD) simulations model protein-ligand interactions. Quantitative structure-activity relationship (QSAR) models correlate substituent effects with activity. These approaches are validated in studies on antimicrobial propanoic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
